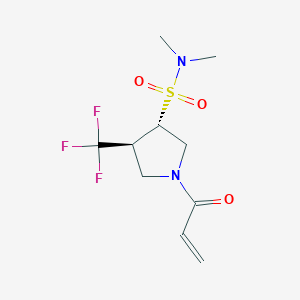

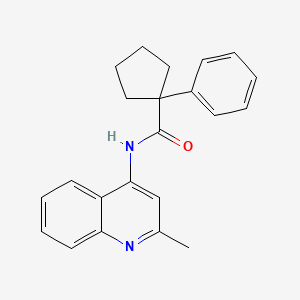

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including their use as antimalarial, antibacterial, and anticancer drugs, as well as ligands for various receptors in the central nervous system .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the functionalization of the quinoline core. For instance, lithiation of quinoline carboxamide followed by a reaction with an electrophile has been shown to be an effective strategy for introducing various substituents onto the quinoline ring . Another method includes the conversion of carboxylic acids to carboxamides using niobium pentachloride, which can be applied to synthesize tetrahydroisoquinoline alkaloid structures . Additionally, palladium-mediated carbonylation using carbon monoxide has been utilized to label quinoline carboxamides with carbon-11 for imaging studies .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a fused ring system combining a benzene ring with a pyridine ring. The position and nature of substituents on the quinoline core can significantly influence the compound's biological activity and binding affinity to various receptors . For example, the position of the carboxamide group on the quinoline ring has been studied to evaluate its impact on cytotoxic activity against cancer cell lines .

Chemical Reactions Analysis

Quinoline carboxamides can undergo various chemical reactions, including lithiation, Stille coupling, and carbonylation, to introduce different functional groups or isotopic labels . These reactions are crucial for the synthesis of analogs with modified properties or for the preparation of radiolabeled compounds for imaging applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core. The introduction of fluorine atoms or alkyl groups can affect the lipophilicity and binding affinity of these compounds to biological targets, such as the peripheral benzodiazepine receptor (PBR) . The optimization of these properties is essential for the development of quinoline-based drugs and imaging agents.

科学的研究の応用

Synthesis and Evaluation for Therapeutic Potential

- Heterocyclic Carboxamides in Antipsychotic Agents : Heterocyclic carboxamides, including quinoline derivatives, have been synthesized and evaluated for their potential as antipsychotic agents. They showed potent in vivo activities in antagonizing the apomorphine-induced climbing response in mice, suggesting their potential in antipsychotic drug development (Norman et al., 1996).

Radioligands for Imaging Studies

- Labeling for Peripheral Benzodiazepine Receptors Visualization : Novel quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in the visualization of peripheral benzodiazepine receptors with positron emission tomography (PET), aiding in the noninvasive assessment of these receptors (Matarrese et al., 2001).

Novel Compounds for Drug Development

- Synthesis of Novel Tetrahydroisoquinolines : The synthesis of novel derivatives, including 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, used in the preparation of tetrahydroisoquinoline derivatives, contributes to the development of new compounds with potential therapeutic applications (Aghekyan et al., 2009).

Molecular Structure Analysis

- X-ray Crystallography and Hirshfeld Surface Analysis : Studies involving X-ray crystallography and comparative Hirshfeld surface analysis have been conducted on structurally novel bicyclic products related to quinoline carboxamides, providing insights into their molecular structure (Naghiyev et al., 2020).

作用機序

Target of Action

Quinoline-based compounds are known to have a wide range of biological activities and are often used in the design of novel anticancer agents . They are also known to interact with Disintegrin and metalloproteinase domain-containing protein 17 .

Mode of Action

Quinoline-based compounds are known to interact with their targets in a variety of ways, often leading to changes in cell function . For example, some quinoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .

Biochemical Pathways

Quinoline-based compounds are known to affect a variety of biochemical pathways, often related to cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Quinoline-based compounds are known to have a variety of effects, often related to the inhibition of cell proliferation and the induction of apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can greatly influence the action of a compound .

特性

IUPAC Name |

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-16-15-20(18-11-5-6-12-19(18)23-16)24-21(25)22(13-7-8-14-22)17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINZLUDVTJLWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)